

# The Jeffamine Series: A Technical Guide for Advanced Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Jeffamine M-600

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The Jeffamine® series of polyetheramines, commercialized by Huntsman Corporation, represents a versatile class of oligomeric amines with a polyether backbone. Their unique combination of amine functionality, a flexible polyether core, and a range of molecular weights has established them as critical components in a multitude of research and development applications, from robust polymer synthesis to sophisticated biomedical systems. This technical guide provides an in-depth overview of the core Jeffamine series, their key properties, and detailed methodologies for their application in cutting-edge research, with a focus on drug delivery and biomaterials.

## Core Jeffamine Series: An Overview

The Jeffamine series is broadly categorized based on the number of amine functional groups and the nature of the polyether backbone. The primary series are:

- **M-Series (Monoamines):** These possess a single primary amine group and are often used to introduce flexibility, hydrophilicity, or to control the molecular weight of polymers. They are based on either polypropylene glycol (PPG) or polyethylene glycol (PEG) backbones.<sup>[1]</sup>
- **D-Series (Diamines):** Characterized by two primary amine groups, the D-series are widely employed as epoxy curing agents and in the formation of polyureas and polyamides. They are typically based on a PPG backbone, which imparts flexibility and toughness to the resulting polymers.<sup>[1]</sup>

- T-Series (Triamines): With three primary amine groups, the T-series are used to create highly cross-linked polymer networks. A common example is Jeffamine T-403, which is based on a PPG backbone.[\[2\]](#)[\[3\]](#)
- ED-Series (Diamines with PEG backbone): This series is distinguished by a predominantly polyethylene glycol (PEG) backbone, which confers significant hydrophilicity and water solubility to the molecules. This property is particularly valuable in biomedical applications such as hydrogels and drug delivery systems.[\[1\]](#)

## Quantitative Data for the Jeffamine Series

For ease of comparison, the following tables summarize the key quantitative properties of representative members from the core Jeffamine series. This data has been compiled from various technical datasheets provided by the manufacturer.

Table 1: Jeffamine M-Series (Monoamines) Properties

Property	M-600	M-2070	M-3085
Approximate Molecular Weight ( g/mol )	600	2000	3000
Backbone Composition	PPG/PEG	PEG/PPG	PEG/PPG
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	White waxy solid
Total Amine (meq/g)	1.62 - 1.70	0.45 - 0.49	0.32 - 0.35
Density (g/mL @ 25°C)	0.98	1.07	-
Viscosity (cSt @ 25°C)	11.5	320	-
Flash Point, PMCC (°C)	190	225	>200

Data sourced from Huntsman technical datasheets.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Jeffamine D-Series (Diamines) Properties

Property	D-230	D-400	D-2000
Approximate Molecular Weight ( g/mol )	230	400	2000
Backbone Composition	PPG	PPG	PPG
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Amine Hydrogen Equivalent Weight (AHEW, g/eq)	~60	~100	~525
Total Amine (meq/g)	8.1 - 8.7	4.7 - 5.1	0.95 - 1.05
Density (g/mL @ 25°C)	0.948	0.972	0.996
Viscosity (cSt @ 25°C)	9.5	22	430
Flash Point, PMCC (°C)	124	163	218

Data sourced from Huntsman technical datasheets.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 3: Jeffamine T-Series (Triamines) Properties

Property	T-403	T-3000	T-5000
Approximate Molecular Weight ( g/mol )	440	3000	5000
Backbone Composition	PPG	PPG	PPG
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	Colorless to pale yellow liquid
Amine Hydrogen Equivalent Weight (AHEW, g/eq)	~73	~500	~833
Total Amine (meq/g)	6.1 - 6.6	0.90 - 0.98	0.50 - 0.54
Density (g/mL @ 25°C)	0.978	0.996	0.997
Viscosity (cSt @ 25°C)	72	390	819
Flash Point, PMCC (°C)	196	235	213

Data sourced from Huntsman technical datasheets.[\[2\]](#)[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Table 4: Jeffamine ED-Series (Diamines) Properties

Property	ED-600	ED-900	ED-2003
Approximate Molecular Weight ( g/mol )	600	900	2000
Backbone Composition	PEG/PPG	PEG/PPG	PEG/PPG
Appearance	Colorless to pale yellow liquid	Waxy solid at room temperature	Waxy solid at room temperature
Amine Hydrogen Equivalent Weight (AHEW, g/eq)	~150	~225	~500
Total Amine (meq/g)	3.0 - 3.4	2.0 - 2.4	0.95 - 1.05
Density (g/mL @ 25°C)	1.04	1.06 (at 30°C)	1.07
Viscosity (cSt @ 25°C)	60	30 (at 60°C)	330 (at 60°C)
Flash Point, PMCC (°C)	220	225	225

Data sourced from Huntsman technical datasheets.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

## Experimental Protocols for Key Research Applications

The unique properties of the Jeffamine series lend themselves to a variety of advanced research applications. Below are detailed methodologies for several key experimental procedures.

## Synthesis of Jeffamine-Based Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications such as controlled drug release. The ED-series, with their hydrophilic PEG backbones, are particularly well-suited for hydrogel formation.

Objective: To synthesize a crosslinked hydrogel using Jeffamine ED-900 and a suitable crosslinking agent for the encapsulation and controlled release of a model drug.

Materials:

- Jeffamine ED-900
- Glutaraldehyde solution (25% in water) as a crosslinker
- Phosphate-buffered saline (PBS), pH 7.4
- Model drug (e.g., Methylene Blue)
- Dialysis tubing (MWCO 1 kDa)
- Magnetic stirrer and stir bar
- Lyophilizer

Methodology:

- Preparation of Jeffamine Solution: Dissolve a specific amount of Jeffamine ED-900 (e.g., 1 gram) in PBS to achieve a desired concentration (e.g., 10% w/v). Stir the solution gently until the Jeffamine is completely dissolved.
- Crosslinking: While stirring the Jeffamine solution, add a calculated amount of glutaraldehyde solution. The molar ratio of amine groups on the Jeffamine to aldehyde groups on the glutaraldehyde is a critical parameter to control the crosslinking density. A common starting point is a 1:1 molar ratio.
- Gelation: Continue stirring the mixture at room temperature. The solution will gradually become more viscous and eventually form a solid hydrogel. The time to gelation can vary from minutes to hours depending on the concentrations and temperature.

- **Purification:** To remove unreacted reagents, immerse the hydrogel in a large volume of deionized water or PBS. Replace the water/PBS every few hours for 2-3 days. Alternatively, the hydrogel can be placed in dialysis tubing and dialyzed against deionized water.
- **Drug Loading:** For drug encapsulation, the model drug can be added to the Jeffamine solution before the addition of the crosslinker. The drug will be physically entrapped within the hydrogel network as it forms.
- **Lyophilization:** For characterization of the hydrogel structure (e.g., by scanning electron microscopy), the purified hydrogel can be frozen and then lyophilized to remove the water, leaving a porous scaffold.
- **Swelling Studies:** To determine the water uptake capacity, a pre-weighed piece of the lyophilized hydrogel can be immersed in PBS. At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as  $(\text{Wet Weight} - \text{Dry Weight}) / \text{Dry Weight}$ .
- **In Vitro Drug Release:** A drug-loaded hydrogel is placed in a known volume of PBS at 37°C with gentle agitation. At specific time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry for Methylene Blue).

## Preparation of Jeffamine-Functionalized Nanoparticles for Targeted Drug Delivery

The primary amine groups of Jeffamines can be used to functionalize the surface of nanoparticles, enabling the attachment of targeting ligands or other molecules. This protocol describes the surface modification of pre-synthesized nanoparticles.

**Objective:** To functionalize carboxylated nanoparticles with Jeffamine M-2070 to introduce amine groups for subsequent bioconjugation.

**Materials:**

- Carboxylated nanoparticles (e.g., polystyrene or silica nanoparticles)
- Jeffamine M-2070

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
- Phosphate-buffered saline (PBS), pH 7.4
- Centrifuge and centrifuge tubes
- Probe sonicator

#### Methodology:

- **Nanoparticle Dispersion:** Disperse the carboxylated nanoparticles in MES buffer to a desired concentration (e.g., 1 mg/mL). Sonicate the dispersion to ensure the nanoparticles are well-separated.
- **Activation of Carboxyl Groups:** To the nanoparticle dispersion, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. The EDC/NHS chemistry activates the carboxyl groups on the nanoparticle surface to form reactive NHS esters. Incubate the mixture for 30 minutes at room temperature with gentle mixing.
- **Jeffamine Conjugation:** Dissolve Jeffamine M-2070 in MES buffer to a concentration of 10 mg/mL. Add the Jeffamine solution to the activated nanoparticle dispersion. The molar excess of Jeffamine to the surface carboxyl groups should be high to ensure efficient conjugation (e.g., 100-fold molar excess).
- **Reaction:** Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing. The primary amine of the Jeffamine will react with the NHS esters on the nanoparticle surface, forming a stable amide bond.
- **Quenching and Washing:** To quench any unreacted NHS esters, add a small amount of a primary amine-containing buffer like Tris buffer. To remove excess Jeffamine and other reagents, centrifuge the nanoparticle dispersion at a speed sufficient to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticle pellet in PBS. Repeat this washing step three times.

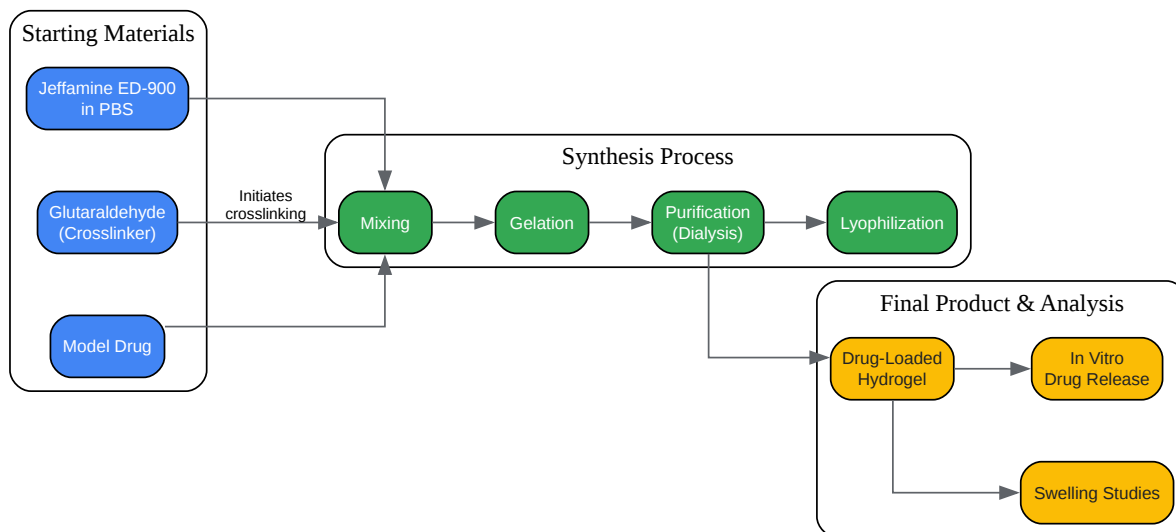


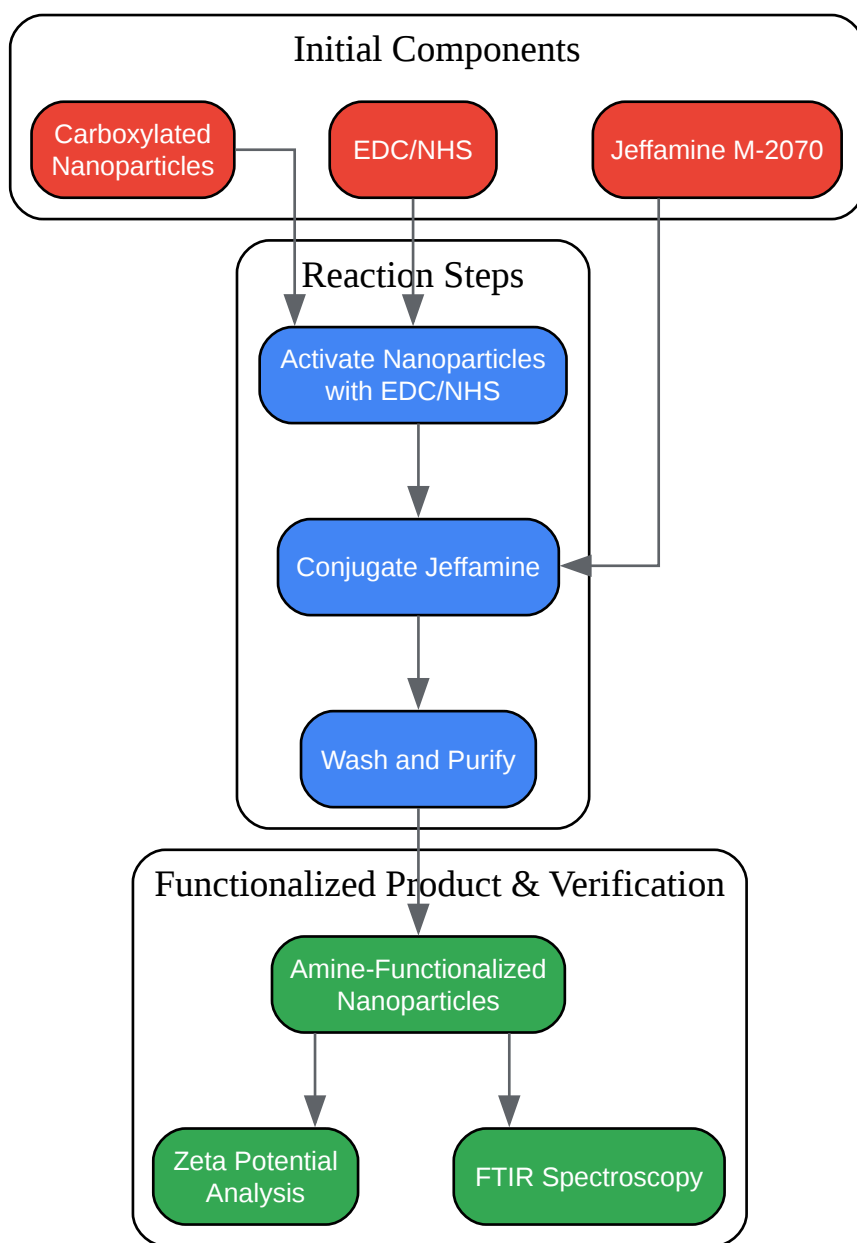
- Characterization: The successful functionalization of the nanoparticles with Jeffamine can be confirmed by various techniques:
  - Zeta Potential Measurement: The surface charge of the nanoparticles should shift from negative (due to the carboxyl groups) to positive (due to the protonated amine groups of the Jeffamine at neutral pH).
  - Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of characteristic peaks corresponding to the amide bond and the polyether backbone of the Jeffamine can confirm conjugation.
  - X-ray Photoelectron Spectroscopy (XPS): XPS can be used to detect the presence of nitrogen from the amine groups on the nanoparticle surface.

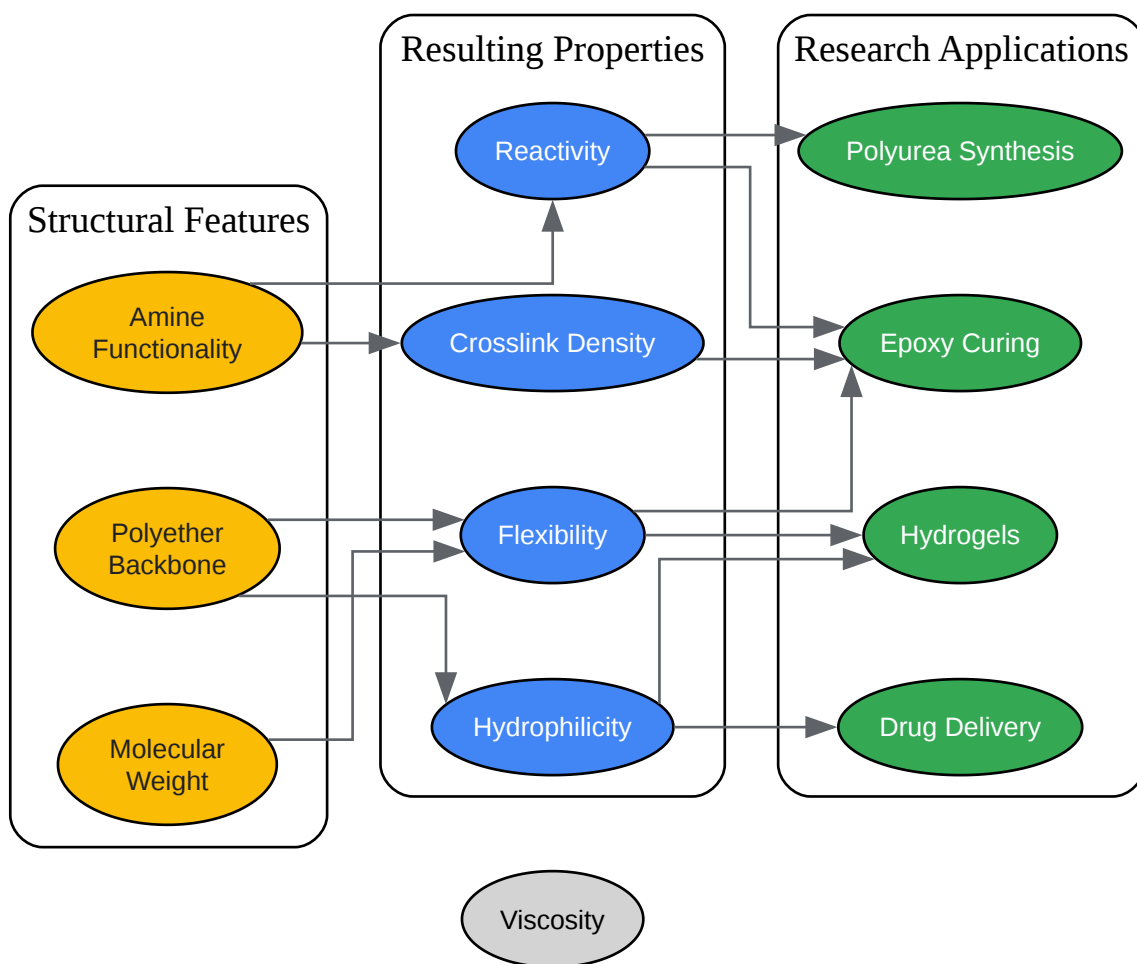
## Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of the Jeffamine series.

### Synthesis of a Jeffamine-Based Hydrogel







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- To cite this document: BenchChem. [The Jeffamine Series: A Technical Guide for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253978#understanding-the-jeffamine-series-for-research-applications]

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